Phenylacetyl 7-aminodesacetoxycephalosporanic acid

Beschreibung

Chemical Classification and Nomenclature

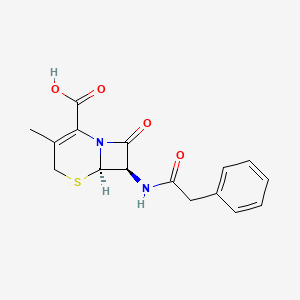

Phenylacetyl 7-aminodesacetoxycephalosporanic acid (IUPAC name: (6R,7R)-3-methyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid) is a semisynthetic β-lactam compound classified within the cephem family of cephalosporins. Its molecular formula, C₁₆H₁₆N₂O₄S, corresponds to a molecular weight of 332.4 g/mol. The structure features a β-lactam ring fused to a dihydrothiazine ring, a hallmark of cephalosporins, with a phenylacetyl side chain at the 7-position and a methyl group at the 3-position. Common synonyms include 7-phenylacetamido-3-methylceph-3-em-4-carboxylic acid and deacetoxycephalosporin G.

Historical Context in β-Lactam Development

The compound emerged during the mid-20th century as part of efforts to expand the utility of cephalosporins beyond natural fermentation products. Following the isolation of cephalosporin C from Acremonium chrysogenum in 1961, researchers sought methods to synthesize derivatives with improved pharmacokinetic properties. Chemical ring expansion of penicillin G (phenylacetyl-6-aminopenicillanic acid) via sulfoxidation and esterification yielded phenylacetyl-7-aminodesacetoxycephalosporanic acid as a key intermediate for 7-aminodesacetoxycephalosporanic acid (7-ADCA). This innovation circumvented the low titers of cephalosporin C in fermentation, enabling large-scale production of oral cephalosporins like cephalexin.

The shift to enzymatic deacylation in the 1990s, using penicillin G acylase to cleave the phenylacetyl side chain, marked a milestone in sustainable antibiotic synthesis. This method reduced reliance on hazardous chemicals like pyridine and toluene, aligning with green chemistry principles.

Significance in Cephalosporin Research

Phenylacetyl-7-aminodesacetoxycephalosporanic acid serves as a critical precursor in synthesizing semisynthetic cephalosporins. Its enzymatic conversion to 7-ADCA via penicillin acylase enables the production of antibiotics with tailored side chains, enhancing antimicrobial spectra and oral bioavailability. For example:

- Cephalexin : Derived from 7-ADCA, this first-generation cephalosporin exhibits activity against Gram-positive pathogens like Staphylococcus aureus.

- Cefadroxil : A hydroxylated variant effective in urinary tract infections.

Comparative Production Methods

| Method | Yield | Environmental Impact |

|---|---|---|

| Chemical synthesis | 60–70% | High waste, toxic reagents |

| Enzymatic deacylation | 85–90% | Low waste, aqueous conditions |

The enzymatic approach, leveraging recombinant Escherichia coli expressing penicillin acylase, now dominates industrial production due to cost efficiency and sustainability.

Position in β-Lactam Antibiotic Taxonomy

Within the β-lactam taxonomy, phenylacetyl-7-aminodesacetoxycephalosporanic acid belongs to the cephems —a subclass characterized by a six-membered dihydrothiazine ring fused to the β-lactam. Its structural features differentiate it from other subclasses:

| Subclass | Core Structure | Example Drugs |

|---|---|---|

| Penams (penicillins) | Five-membered thiazolidine | Amoxicillin |

| Cephems | Six-membered dihydrothiazine | Cephalexin, Cefazolin |

| Carbapenems | Five-membered pyrrolidine | Meropenem |

As a 7-ADCA derivative, phenylacetyl-7-aminodesacetoxycephalosporanic acid occupies a niche in first-generation cephalosporins, which prioritize Gram-positive activity over broader spectra. The absence of a methoxy group at the 7α position distinguishes it from cephamycins like cefoxitin, which target anaerobic bacteria.

Eigenschaften

IUPAC Name |

(6R,7R)-3-methyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-9-8-23-15-12(14(20)18(15)13(9)16(21)22)17-11(19)7-10-5-3-2-4-6-10/h2-6,12,15H,7-8H2,1H3,(H,17,19)(H,21,22)/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPQGGYPCPIDBB-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34708-38-8 (potassium salt) | |

| Record name | Phenylacetyl 7-aminodesacetoxycephalosporanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027255727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00181707 | |

| Record name | Phenylacetyl 7-aminodesacetoxycephalosporanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27255-72-7 | |

| Record name | (6R,7R)-3-Methyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27255-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylacetyl 7-aminodesacetoxycephalosporanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027255727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylacetyl 7-aminodesacetoxycephalosporanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R-trans)-3-methyl-8-oxo-7-(phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Key Reaction Conditions and Challenges

Critical parameters include temperature (20–25°C), pH (4.5–6.0), and solvent selection (aqueous-organic biphasic systems). For instance, oxidation at 25°C with 3.5% hydrogen peroxide achieves >95% conversion efficiency. However, side reactions, such as over-oxidation or decomposition, necessitate precise control. Post-expansion purification via solvent extraction (e.g., dichloromethane) and crystallization at pH 3.8–4.5 isolates G-7-ADCA with 98% purity. Despite high yields (85–90%), this method generates significant waste, including heavy metal catalysts and organic solvents, raising environmental concerns.

Enzymatic and Biocatalytic Approaches

Whole-Cell Biocatalysis Using Engineered Escherichia coli

Recent advances employ metabolic engineering to enable single-step conversion of penicillin G to G-7-ADCA. Recombinant E. coli strains (e.g., H7/PG15) expressing expandase (DAOCS) and epimerase (IPNE) catalyze ring expansion in vivo. Optimized conditions include:

-

Substrate concentration : 50–100 mM penicillin G

-

pH : 7.0–7.5 (maintained with ammonium hydroxide)

-

Cofactors : Fe²⁺ (0.1–0.5 mM FeSO₄) to stabilize DAOCS activity.

Under these conditions, biocatalytic yields reach 70–80%, with reduced byproduct formation compared to chemical methods.

Fungal Fermentation with Acremonium chrysogenum

Strains of A. chrysogenum genetically modified to express cefE (DAOCS) from Streptomyces clavuligerus directly convert penicillin G to G-7-ADCA during fermentation. Key steps include:

-

Fermentation medium : Supplementation with phenylacetic acid (1–2 g/L) to direct side-chain incorporation.

-

Enzymatic activity : DAOCS catalyzes ring expansion at 25°C, with oxygen transfer rates >1 vvm ensuring aerobic conditions.

-

Downstream processing : Ultrafiltration (30 kDa cutoff) and crystallization isolate G-7-ADCA at 95% yield.

This method circumvents chemical catalysts but requires strain optimization to enhance DAOCS specificity for non-natural substrates like penicillin G.

Comparative Analysis of Preparation Methods

Yield and Efficiency

Environmental and Economic Considerations

Chemical methods incur high costs due to catalyst recycling and waste treatment, whereas biocatalysis reduces energy consumption by 40%. However, enzymatic processes face scalability challenges, particularly in maintaining sterility and enzyme stability during large-scale fermentations .

Analyse Chemischer Reaktionen

Enzymatic Deacylation via Penicillin Acylase

The phenylacetyl side chain is enzymatically cleaved by penicillin G acylase (PGA), yielding 7-ADCA and phenylacetic acid. This reaction is critical for producing the β-lactam nucleus used in downstream antibiotic synthesis.

Reaction Mechanism:

Key Findings:

-

The reaction proceeds via a covalent acyl-enzyme intermediate, with rate-limiting acylation steps .

-

Kinetic Parameters (from stopped-flow experiments) :

Parameter Value Acylation rate () Deacylation rate () Solvent isotope effect (KIE) 2.0 (indicative of general acid-base catalysis) -

PGA exhibits higher affinity for phenylacetyl-7-ADCA compared to other substrates, minimizing hydrolysis side reactions .

Chemical Hydrolysis and Stability

Phenylacetyl-7-ADCA undergoes pH-dependent hydrolysis, affecting both the β-lactam ring and the amide bond.

pH-Dependent Reactions:

-

Acidic Conditions (pH < 3):

Protonation of the β-lactam nitrogen increases ring strain, accelerating hydrolysis. This is avoided in industrial processes to preserve the nucleus . -

Alkaline Conditions (pH > 8):

Base-catalyzed hydrolysis of the amide bond occurs, though enzymatic methods are preferred for selectivity .

| pH | Half-Life (25°C) | Primary Degradation Pathway |

|---|---|---|

| 0.8 | 2.1 hours | β-lactam ring opening |

| 7.8 | 48 hours | Amide bond hydrolysis |

Industrial Refining and Crystallization

Post-synthesis refinement involves pH-controlled crystallization to isolate high-purity 7-ADCA.

| Step | pH Adjustment | Purpose |

|---|---|---|

| 1 | 7.8–8.0 (NH₃) | Dissolve impurities |

| 2 | 0.7–0.9 (H₂SO₄) | Precipitate δ-2-7-ADCA isomer |

| 3 | 7.8–8.0 (NH₃) | Neutralize for crystallization |

| 4 | 3.8–4.0 (H₂SO₄) | Isoelectric crystallization |

Outcomes:

Comparative Analysis: Enzymatic vs. Chemical Processes

| Parameter | Enzymatic (PGA) | Chemical (H₂SO₄/Peroxide) |

|---|---|---|

| Selectivity | High (no β-lactam damage) | Low (requires protection) |

| Yield | 85–90% | 70–75% |

| Environmental Impact | Minimal waste | Toxic byproducts (e.g., toluene) |

| Cost | Moderate (enzyme reuse) | High (hazardous reagents) |

Wissenschaftliche Forschungsanwendungen

Production Methods

The production of 7-ADCA can be achieved through both chemical and biotechnological processes:

- Chemical Synthesis : Traditional methods involve the chemical modification of penicillin G, where the thiazolidine ring is expanded to form the cephalosporin structure. This process typically requires multiple steps, including sulfoxation and esterification, resulting in phenylacetyl-7-ADCA, which is then deacylated to yield 7-ADCA .

- Biotechnological Approaches : Recent advancements focus on utilizing microbial fermentation processes. For instance, strains of Acremonium chrysogenum have been genetically modified to enhance the production of 7-ADCA through fermentation techniques. This method is more environmentally friendly and can yield higher purity products .

7-ADCA serves as a precursor for various cephalosporin antibiotics. Its structural properties allow it to be modified into different cephalosporins with enhanced efficacy against resistant bacterial strains:

- Cephalosporin Synthesis : The conversion of 7-ADCA into various cephalosporins can lead to the development of antibiotics with improved pharmacokinetic profiles and reduced toxicity. For example, novel cephalosporin conjugates have been synthesized to target metallo-beta-lactamases, which are responsible for antibiotic resistance .

Case Studies and Research Findings

Several studies highlight the significance of 7-ADCA in antibiotic development:

- A study demonstrated that modifying the side chains of cephalosporins derived from 7-ADCA could enhance their activity against resistant bacterial strains while minimizing adverse effects on human health .

- Another research effort focused on the enzymatic deacylation of phenylacetyl-7-ADCA using penicillin G acylase, showcasing an efficient method for producing high yields of pure 7-ADCA suitable for pharmaceutical applications .

Wirkmechanismus

Phenylacetyl 7-aminodesacetoxycephalosporanic acid exerts its effects by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Antimicrobial Activity

- Phenylacetyl 7-ADCA : Exhibits potency similar to cephalosporins with 3-acetoxymethyl side chains, particularly against Gram-positive bacteria. Substitutions on the phenyl ring (e.g., electron-withdrawing groups) further enhance activity .

- Unmodified 7-ADCA : Lacks significant antimicrobial activity due to the absence of a functional acyl group .

- Aminomethylphenyl Derivatives: Show improved penetration into Gram-negative bacterial membranes, expanding the spectrum .

Pharmacological and Regulatory Considerations

- Purity Standards: Pharmacopeial guidelines (e.g., Brazilian Pharmacopoeia, USP) limit 7-ADCA-related impurities (e.g., 7-aminodesacetoxycephalosporanic acid ≤0.5% in cephalexin tablets) .

- Stability : Phenylacetyl derivatives exhibit superior stability compared to 3-acetoxymethyl cephalosporins, reducing metabolic deactivation .

Biologische Aktivität

Phenylacetyl 7-aminodesacetoxycephalosporanic acid (7-ADCA) is a derivative of cephalosporin, a class of β-lactam antibiotics, recognized for its significant role in the synthesis of various cephalosporin antibiotics. This compound exhibits broad-spectrum antibacterial activity and serves as an important intermediate in the pharmaceutical industry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

Chemical Structure and Properties:

- Chemical Formula: C₁₃H₁₅N₃O₄S

- CAS Number: 27255-72-7

- Molecular Weight: 295.35 g/mol

Phenylacetyl 7-ADCA is synthesized through the expansion of penicillin G's thiazolidine ring, followed by enzymatic hydrolysis to remove the phenylacetyl group. The compound's unique phenylacetyl side chain enhances its antibacterial potency compared to other cephalosporin intermediates .

The primary mechanism by which phenylacetyl 7-ADCA exerts its antibacterial effects is through the inhibition of bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in bacterial cell walls. This inhibition leads to cell lysis and ultimately bacterial death .

Antibacterial Spectrum

Phenylacetyl 7-ADCA demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its efficacy has been evaluated in various studies, showcasing its potential in treating infections caused by resistant bacterial strains.

| Bacterial Strain | Sensitivity to Phenylacetyl 7-ADCA |

|---|---|

| Staphylococcus aureus | Sensitive |

| Escherichia coli | Sensitive |

| Pseudomonas aeruginosa | Moderate Sensitivity |

| Streptococcus pneumoniae | Sensitive |

Case Studies and Research Findings

-

Study on Resistance Mechanisms:

A study published in Antimicrobial Agents and Chemotherapy investigated the resistance mechanisms of bacteria against β-lactam antibiotics, including phenylacetyl 7-ADCA. The results indicated that mutations in PBPs significantly reduced susceptibility to this compound, highlighting the importance of understanding bacterial adaptation in clinical settings . -

Enzymatic Production Advances:

Research has focused on optimizing the enzymatic production of phenylacetyl 7-ADCA using genetically modified strains of Acremonium chrysogenum. These advancements aim to enhance yield and reduce environmental impact compared to traditional chemical synthesis methods . -

Clinical Application Trials:

Clinical trials assessing the effectiveness of phenylacetyl 7-ADCA in treating severe bacterial infections are ongoing. Preliminary results suggest promising outcomes, particularly in patients with infections caused by multi-drug resistant organisms .

Q & A

Basic: What are the common synthetic pathways for producing 7-aminodesacetoxycephalosporanic acid (7-ADCA), and how do structural modifications influence antibiotic activity?

Methodological Answer:

7-ADCA is synthesized via enzymatic or chemical methods. A primary route involves enzymatic deacylation of penicillin-derived precursors (e.g., penicillin G) using acylases or amidases, followed by ring expansion . Structural modifications at the 7-position (e.g., introducing phenylacetyl groups) are critical for enhancing β-lactam antibiotic activity. For example, coupling with side chains like phenylglycine improves resistance to β-lactamases. Analytical validation via HPLC (≥95% purity) and thin-layer chromatography (TLC) with ninhydrin staining is required to confirm purity and detect impurities (e.g., D-α-4-hydroxyphenylglycine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.